molecular formula C17H18N2O4 B1452261 4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid CAS No. 1172961-33-9

4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid

Cat. No. B1452261
M. Wt: 314.34 g/mol
InChI Key: RVANJIWXFMZTJA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzoic acid group attached to a pyrrole ring, which is in turn attached to a methylpiperidine group . This suggests that it might have properties common to these types of structures.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of a pyrrole ring and a piperidine ring suggests a certain degree of cyclic structure .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that it might be a solid at room temperature, and it might have certain solubility properties depending on the specific arrangement of its atoms .

Scientific Research Applications

Biological and Electrochemical Activity of Related Compounds

Compounds with structural similarities or functionalities related to 4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid have been extensively studied for their spectroscopic properties, structures, magnetic properties, and notably, their biological and electrochemical activities. Such studies aim to identify potential applications ranging from medicinal chemistry to materials science. The comprehensive review by Boča et al. (2011) discusses the chemistry and properties of related compounds, including their potential in various scientific applications, highlighting the broad interest in exploring these compounds for their versatile functionalities Boča, Jameson, & Linert, 2011.

Antimicrobial and Antifungal Properties

Benzoic acid, a component structurally related to the molecule of interest, has shown significant antimicrobial and antifungal properties. These characteristics suggest its utility in food preservation and potentially in medical applications where antimicrobial action is desired. Mao et al. (2019) elaborate on how benzoic acid and its derivatives can regulate gut functions through their antibacterial and antifungal properties, indicating a promising area of research for compounds with similar chemical structures Mao, Yang, Chen, & Yu, 2019.

Potential in Antipsychotic Drug Development

Research into compounds with structures or functionalities akin to 4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid also extends into the development of antipsychotic drugs. For example, the study by Bruhwyler et al. (1997) on JL13, a compound with potential antipsychotic activity, reflects the interest in exploiting the unique properties of such compounds for therapeutic purposes. These endeavors underscore the compound's relevance in pharmaceutical research and development Bruhwyler, Liégeois, Bergman, Carey, Goudie, Taylor, Meltzer, Delarge, & Géczy, 1997.

Environmental and Ecotoxicological Studies

The structural features and activities of compounds related to 4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid also find applications in environmental and ecotoxicological studies. For instance, the investigation into the degradation of acetaminophen by advanced oxidation processes by Qutob et al. (2022) reflects the environmental relevance of studying such compounds, particularly in understanding their behavior and breakdown in natural and engineered systems Qutob, Hussein, Alamry, & Rafatullah, 2022.

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Depending on its specific properties, it might pose certain health hazards .

properties

IUPAC Name

4-[3-(4-methylpiperidin-1-yl)-2,5-dioxopyrrol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-6-8-18(9-7-11)14-10-15(20)19(16(14)21)13-4-2-12(3-5-13)17(22)23/h2-5,10-11H,6-9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVANJIWXFMZTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid
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4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid
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4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid
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4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid
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4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid
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4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid

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